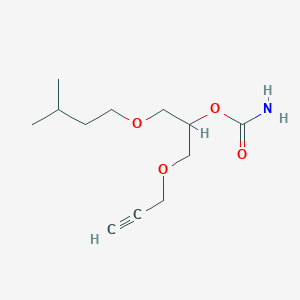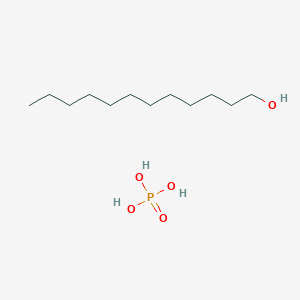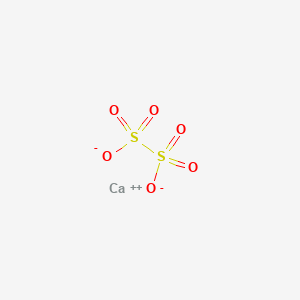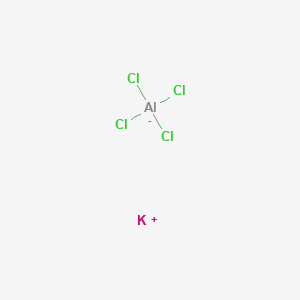
1-Isopentoxy-3-(2-propynyloxy)-2-propanol carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isopentoxy-3-(2-propynyloxy)-2-propanol carbamate is a chemical compound that has gained much attention in scientific research due to its potential applications in various fields. Also known as IPC, this carbamate is a complex molecule that has a unique structure and properties that make it a valuable tool for researchers. In
Mécanisme D'action
The mechanism of action of IPC is not fully understood. However, it has been proposed that IPC exerts its anticancer activity through the induction of apoptosis, which is a programmed cell death process. IPC has also been found to inhibit the activity of various enzymes involved in the proliferation and survival of cancer cells, such as matrix metalloproteinases and cyclooxygenase-2.
Biochemical and Physiological Effects:
IPC has been found to have several biochemical and physiological effects. It has been shown to induce DNA damage and cell cycle arrest in cancer cells, leading to their death. IPC has also been found to modulate the expression of various genes involved in cell proliferation, survival, and apoptosis. In addition, IPC has been found to reduce the levels of reactive oxygen species and lipid peroxidation, indicating its anti-oxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
IPC has several advantages as a tool for scientific research. It is a relatively simple molecule to synthesize, making it easily accessible for researchers. It has also been found to exhibit potent biological activity at low concentrations, making it a cost-effective tool for experiments. However, IPC also has some limitations. It is a highly reactive molecule that requires careful handling to avoid decomposition or unwanted reactions. It is also relatively unstable in solution, requiring storage at low temperatures and protection from light.
Orientations Futures
There are several future directions for the research on IPC. One potential direction is the development of IPC-based drugs for the treatment of cancer and other diseases. Further studies are needed to elucidate the mechanism of action of IPC and its potential targets in cancer cells. In addition, the development of more stable and bioavailable IPC analogs may improve its efficacy as a therapeutic agent. Finally, the potential applications of IPC in other fields, such as materials science and catalysis, should also be explored.
Conclusion:
In conclusion, 1-Isopentoxy-3-(2-propynyloxy)-2-propanol carbamate is a complex molecule that has gained much attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on IPC may lead to the development of new drugs and materials with valuable properties.
Méthodes De Synthèse
IPC is synthesized through a series of chemical reactions starting from isopentyl alcohol. The first step involves the conversion of isopentyl alcohol to isopentyl chloride through the reaction with thionyl chloride. The resulting isopentyl chloride is then reacted with propargyl alcohol in the presence of a base such as potassium carbonate to form 1-isopentoxy-3-propynyl-2-propanol. Finally, the carbamate group is introduced through the reaction of 1-isopentoxy-3-propynyl-2-propanol with phosgene and a suitable amine such as methylamine.
Applications De Recherche Scientifique
IPC has been extensively used in scientific research due to its potential applications in various fields. One of the most important applications of IPC is in the field of medicinal chemistry. IPC has been found to exhibit potent anticancer activity against various types of cancer cells, including breast, lung, and colon cancer cells. It has also been found to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Propriétés
Numéro CAS |
14669-16-0 |
|---|---|
Formule moléculaire |
C12H21NO4 |
Poids moléculaire |
243.3 g/mol |
Nom IUPAC |
[1-(3-methylbutoxy)-3-prop-2-ynoxypropan-2-yl] carbamate |
InChI |
InChI=1S/C12H21NO4/c1-4-6-15-8-11(17-12(13)14)9-16-7-5-10(2)3/h1,10-11H,5-9H2,2-3H3,(H2,13,14) |
Clé InChI |
ITQPPKKJHAQGGX-UHFFFAOYSA-N |
SMILES |
CC(C)CCOCC(COCC#C)OC(=O)N |
SMILES canonique |
CC(C)CCOCC(COCC#C)OC(=O)N |
Synonymes |
1-(Isopentyloxy)-3-(2-propynyloxy)-2-propanol carbamate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Benzene, 1-methoxy-3-[(1E)-2-phenylethenyl]-](/img/structure/B76086.png)


![5-Chloro-6,6a,12-triaza-benzo[a]anthracen-7-one](/img/structure/B76093.png)

